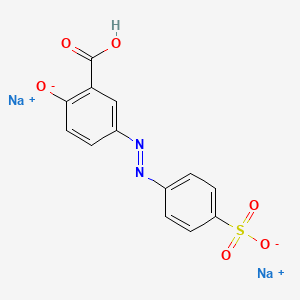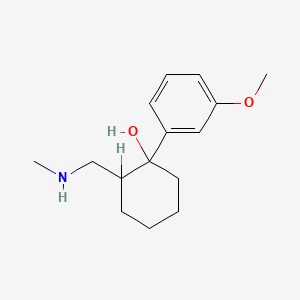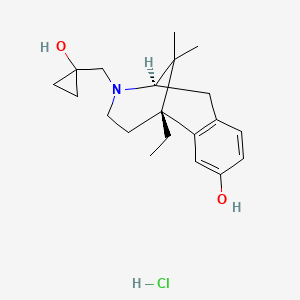
(-)-Bremazocine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bremazocine hydrochloride is a synthetic opioid compound known for its potent analgesic properties. It is a derivative of the benzomorphan class of opioids and has been studied for its potential use in pain management. Unlike traditional opioids, this compound exhibits a unique pharmacological profile, making it a subject of interest in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bremazocine hydrochloride involves several key steps:
Starting Material: The synthesis typically begins with the preparation of the benzomorphan core structure.
Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and reduction.
Final Step: The final step involves the conversion of the intermediate compound to this compound through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(-)-Bremazocine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzomorphan derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic with fewer side effects compared to traditional opioids.
Industry: this compound is used in the development of new pain management therapies and as a reference standard in analytical chemistry.
Mechanism of Action
(-)-Bremazocine hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the kappa-opioid receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in potent analgesic effects without the high risk of addiction associated with other opioids.
Comparison with Similar Compounds
Pentazocine: Another benzomorphan derivative with analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid used for pain relief.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist activity.
Uniqueness: (-)-Bremazocine hydrochloride is unique due to its high affinity for the kappa-opioid receptor and its ability to provide analgesia without significant risk of addiction. This sets it apart from other opioids, which primarily target the mu-opioid receptor and have a higher potential for abuse.
Properties
CAS No. |
74100-60-0 |
|---|---|
Molecular Formula |
C20H30ClNO2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
(1S)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17?,20-;/m0./s1 |
InChI Key |
JNTDEEXUEKTYKU-FWCANSBWSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
Isomeric SMILES |
CC[C@@]12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
Canonical SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
Synonyms |
(2R,6S)-6-Ethyl-1,2,3,4,5,6-hexahydro-3-[(1-hydroxycyclopropyl)methyl]-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol Hydrochloride; Bremazocine Hydrochloride; |
Origin of Product |
United States |
Q1: The provided abstract mentions the synthesis and resolution of both (+) and (-) enantiomers of Bremazocine. What is the significance of obtaining the optically pure (-)-Bremazocine hydrochloride?
A1: Many drugs are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our hands). These enantiomers can have different biological activities. While the abstract doesn't explicitly state the reason for resolving the enantiomers, it is likely that this compound exhibits different pharmacological properties compared to its (+) counterpart. Obtaining the optically pure form allows for the investigation and isolation of the specific effects of this compound. Further research on the individual enantiomers helps determine if one enantiomer exhibits a better pharmacological profile, such as increased potency, selectivity for the kappa opioid receptor, or a more favorable side effect profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


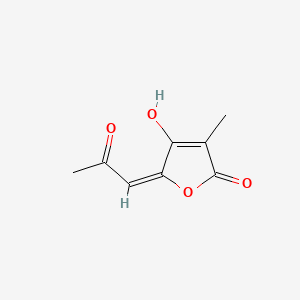


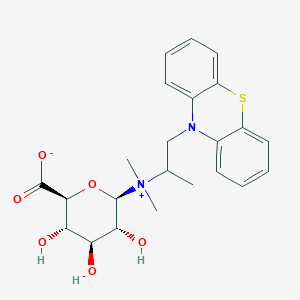


![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)
